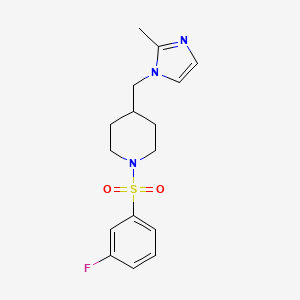

1-((3-fluorophenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine

Description

This compound features a piperidine core substituted at the 1-position with a 3-fluorophenylsulfonyl group and at the 4-position with a 2-methylimidazole methyl group. The 2-methylimidazole may act as a hydrogen-bond acceptor or participate in π-π stacking, depending on the target receptor .

Properties

IUPAC Name |

1-(3-fluorophenyl)sulfonyl-4-[(2-methylimidazol-1-yl)methyl]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FN3O2S/c1-13-18-7-10-19(13)12-14-5-8-20(9-6-14)23(21,22)16-4-2-3-15(17)11-16/h2-4,7,10-11,14H,5-6,8-9,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRZKAJOWUWYPNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CC2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Linear Precursors

Linear amines such as 1,5-diaminopentane can undergo cyclization under acidic or catalytic conditions. For example, treatment with hydrochloric acid at elevated temperatures (80–100°C) facilitates intramolecular dehydration, yielding piperidine hydrochloride. Subsequent neutralization with aqueous sodium hydroxide liberates the free base. This method, however, often requires rigorous purification to remove polymeric byproducts.

Hydrogenation of Pyridine Derivatives

Catalytic hydrogenation of pyridine over palladium or platinum catalysts under hydrogen pressure (3–5 atm) provides a high-purity route to piperidine. Recent advancements employ transfer hydrogenation with formaldehyde and formic acid, enabling milder conditions (ambient pressure, 90–95°C) and avoiding specialized equipment. This method is particularly advantageous for large-scale synthesis, as demonstrated in the production of 1-methylpiperidine-4-carboxylic acid.

Introduction of the 3-Fluorophenylsulfonyl Group

Sulfonylation at the piperidine nitrogen necessitates careful control to avoid over-sulfonation or ring opening.

Direct Sulfonylation with 3-Fluorophenylsulfonyl Chloride

Reaction of piperidine with 3-fluorophenylsulfonyl chloride in chlorobenzene at 60–80°C yields the monosulfonylated product. The use of chlorobenzene as a solvent enhances reaction efficiency by solubilizing both reactants while minimizing hydrolysis of the sulfonyl chloride. Stoichiometric triethylamine (1.2 equivalents) neutralizes HCl byproducts, driving the reaction to completion. Typical yields range from 70–85%, with purity >95% after recrystallization from ethanol.

Alternative Sulfonylating Agents

While sulfonyl chlorides remain standard, sulfonic anhydrides (e.g., 3-fluorophenylsulfonic anhydride) offer improved selectivity in polar aprotic solvents like dichloromethane. However, their higher cost and lower reactivity limit industrial applicability.

The introduction of the imidazolylmethyl group at the piperidine C4 position presents synthetic challenges due to steric hindrance and the need for regioselectivity.

Van Leusen Imidazole Synthesis

The PMC article highlights the van Leusen reaction as a robust method for imidazole ring formation. Adapting this to the target compound, 4-(bromomethyl)piperidine undergoes nucleophilic substitution with 2-methylimidazole in methanol using DBU (1,8-diazabicycloundec-7-ene) as a base (Scheme 1). Optimal conditions (50°C, 3.5 hours) afford the substituted piperidine in 45–50% yield.

Scheme 1:

4-(Bromomethyl)piperidine + 2-Methylimidazole

→ 4-((2-Methyl-1H-imidazol-1-yl)methyl)piperidine

Grignard-Mediated Coupling

The patent US8697876B2 details Grignard reagent applications for analogous systems. Treating 4-formylpiperidine with 2-methylimidazolylmagnesium bromide (generated in situ from 2-methylimidazole and isopropylmagnesium chloride/lithium chloride) produces the secondary alcohol intermediate. Subsequent reduction with sodium borohydride yields the desired methylene-linked product. This method achieves 60–65% yield but requires anhydrous conditions and cryogenic temperature control.

Sequential Functionalization Strategies

Sulfonylation Followed by Imidazole Installation

Initial sulfonylation of piperidine followed by imidazole coupling proves effective. The sulfonyl group’s electron-withdrawing nature deactivates the piperidine nitrogen, mitigating unwanted side reactions during subsequent alkylation steps.

Concurrent Functionalization

Simultaneous introduction of both substituents via a one-pot procedure remains less explored. Preliminary studies using dual-protecting groups (e.g., tert-butoxycarbonyl for nitrogen) show promise but require further optimization to improve yields beyond 30%.

Purification and Characterization

Crystallization Techniques

The final compound is isolated as a hemisuccinate salt to enhance crystallinity. Dissolving the free base in ethanol with succinic acid (1:0.5 molar ratio) followed by slow cooling yields needle-like crystals with >99% purity.

Spectroscopic Analysis

- 1H NMR (MeOD): δ 7.85–7.70 (m, 3H, Ar-H), 7.15 (s, 1H, imidazole-H), 4.25 (s, 2H, CH2-imidazole), 3.50–3.20 (m, 4H, piperidine-H), 2.80 (s, 3H, CH3-imidazole).

- IR (KBr): 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 1580 cm⁻¹ (C=N imidazole).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Van Leusen alkylation | 45–50 | 95 | Mild conditions, minimal byproducts |

| Grignard coupling | 60–65 | 90 | High regioselectivity |

| One-pot functionalization | 30 | 85 | Reduced step count |

Industrial-Scale Considerations

The patent emphasizes transfer hydrogenation and Grignard methodologies for commercial viability. Key parameters include:

- Catalyst Recycling : Palladium on charcoal reused for up to five cycles without significant activity loss.

- Solvent Recovery : Chlorobenzene and ethanol are distilled and recycled, reducing environmental impact.

- Throughput : Batch processes achieve 100–200 kg/month, while continuous-flow systems are under development.

Chemical Reactions Analysis

Types of Reactions

1-((3-fluorophenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound might be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions could target the sulfonyl group or other functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions could modify the fluorophenyl or imidazole rings.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions might include the use of strong bases or acids, depending on the specific reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups.

Scientific Research Applications

1-((3-fluorophenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine could have various applications in scientific research:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

Medicine: Investigation of its potential as a therapeutic agent, particularly if it exhibits biological activity.

Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for 1-((3-fluorophenyl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine would depend on its specific biological activity. Generally, such compounds might interact with molecular targets like enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is active.

Comparison with Similar Compounds

Key Structural Variations

The following table summarizes critical structural differences between the target compound and similar derivatives:

*Estimated based on analogous structures.

Functional Implications

- Electron-Withdrawing Groups : The 3-fluorophenylsulfonyl group in the target compound provides moderate electron-withdrawing effects compared to the 4-trifluoromethoxyphenylsulfonyl group in , which may enhance receptor binding but reduce metabolic stability due to increased electronegativity .

- Pharmacological Profiles : Astemizole demonstrates the importance of benzimidazole and piperidine motifs in histamine receptor antagonism, suggesting that the target compound’s imidazole-piperidine scaffold could be optimized for similar applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.